molecular formula C11H16N2O2 B2584345 2-Amino-5-(diethylamino)benzoic acid CAS No. 1178154-64-7

2-Amino-5-(diethylamino)benzoic acid

Cat. No.: B2584345
CAS No.: 1178154-64-7
M. Wt: 208.261
InChI Key: MTZDEWXZPFEMCM-UHFFFAOYSA-N
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Description

2-Amino-5-(diethylamino)benzoic acid (CAS 1178154-64-7) is a high-purity organic compound serving as a versatile building block in chemical synthesis and materials science research. With the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol, this compound features both amino and diethylamino donor groups on a benzoic acid scaffold, making it a valuable precursor for designing molecules with specific electronic properties. This chemical is a key intermediate in advanced research applications. Its structural motif is highly relevant in the development of novel azo dyes and functional materials . Research on similar thiophene-based azo dyes incorporating diethylamino donor groups has shown significant potential for use in non-linear optics (NLO) and dye-sensitized solar cells (DSSCs) due to efficient intramolecular charge transfer . Furthermore, such dyes are investigated for their application on textile substrates like wool and nylon, often demonstrating excellent ultraviolet protection factors (UPF) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can procure this compound with a guaranteed purity of 95% . It is typically supplied as a solid and should be stored in a cool, dry place, sealed against moisture to ensure long-term stability. As with all chemicals, refer to the Safety Data Sheet (SDS) prior to use. Potential safety hazards may include skin and eye irritation .

Properties

IUPAC Name

2-amino-5-(diethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZDEWXZPFEMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Aminobenzoic Acid Derivatives Research

Aminobenzoic acids are a class of aromatic compounds that serve as crucial building blocks in the synthesis of a wide range of commercially significant products, including dyes, pharmaceuticals, and food additives. rsc.org The three primary isomers—ortho-, meta-, and para-aminobenzoic acid—and their derivatives have been extensively studied. rsc.org For instance, para-aminobenzoic acid (PABA) is a precursor for the synthesis of folic acid and has been utilized in sunscreens and as a component in various drugs. nih.gov

The derivatization of aminobenzoic acids, through modification of the amino or carboxylic acid groups, allows for the fine-tuning of their chemical and physical properties. nih.gov These modifications can lead to compounds with enhanced biological activities, such as antimicrobial and cytotoxic agents. rsc.orgnist.gov The introduction of additional substituents onto the aromatic ring further expands the chemical space, offering new avenues for research and development. 2-Amino-5-(diethylamino)benzoic acid fits within this context as a di-substituted aminobenzoic acid, where the presence of both a primary amino group and a tertiary diethylamino group suggests a unique interplay of electronic effects and potential for novel applications.

Significance of the Diethylamino and Amino Substitutions in Aromatic Systems

The properties and reactivity of a substituted benzene (B151609) ring are profoundly influenced by the electronic nature of its substituents. Both the amino (-NH₂) and diethylamino (-N(CH₂)₂CH₃) groups are classified as activating, electron-donating groups. This is due to the presence of a lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic π-system through resonance. rsc.org

This electron-donating character has several important consequences:

Increased Nucleophilicity: The delocalization of the nitrogen lone pair increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

Basicity Modification: The relative positions of the amino and carboxylic acid groups have a significant impact on the molecule's basicity. In the case of 2-amino (ortho) and 4-amino (para) benzoic acids, the amino group's electron-donating effect can extend to the carboxylic acid group, influencing its acidity.

Influence on Polymerization: In the context of conducting polymers, electron-donating substituents on an aniline (B41778) monomer can alter the properties of the resulting polymer, though they may lead to lower conductivity compared to polyaniline itself. scispace.comuc.pt

The diethylamino group, being a tertiary amine, is generally a stronger electron donor than the primary amino group due to the inductive effect of the ethyl groups. The presence of both groups on the same aromatic ring, as in 2-Amino-5-(diethylamino)benzoic acid, creates a molecule with a highly electron-rich aromatic system. The specific ortho and para positioning of these groups relative to the carboxylic acid suggests a complex interplay of resonance and inductive effects that warrants detailed investigation.

Rationale for Advanced Investigation of 2 Amino 5 Diethylamino Benzoic Acid

The unique substitution pattern of 2-Amino-5-(diethylamino)benzoic acid provides a strong rationale for its advanced investigation. The presence of two distinct amino functionalities offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The highly activated aromatic ring could be a valuable synthon in the development of novel materials with interesting optical or electronic properties.

Furthermore, the structural similarity to other biologically active aminobenzoic acid derivatives suggests that this compound and its derivatives could be explored for potential pharmaceutical applications. The combination of a primary amine, a tertiary amine, and a carboxylic acid on a single aromatic scaffold is a feature that is not extensively explored, presenting an opportunity for the discovery of novel structure-activity relationships.

Advanced Spectroscopic and Characterization Methodologies in Research

High-Resolution NMR Spectroscopy for Structural Elucidation

No published studies were found that detail the use of high-resolution NMR spectroscopy for the structural elucidation of 2-Amino-5-(diethylamino)benzoic acid.

There are no available data from 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for this compound.

Research employing solid-state NMR for the investigation of potential polymorphism in this compound has not been identified.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No single-crystal X-ray diffraction data for this compound has been found in the surveyed literature. Consequently, its absolute structure has not been experimentally determined and reported.

Without crystallographic data, an analysis of the intermolecular interactions, such as hydrogen or potential halogen bonding, for this compound cannot be performed.

The investigation of crystal packing and polymorphism of this compound is not possible without single-crystal X-ray diffraction studies, which are currently unavailable.

Advanced Mass Spectrometry Techniques

There is no information available on the use of advanced mass spectrometry techniques for the detailed characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule.

For this compound, with the molecular formula C₁₁H₁₆N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental verification via HRMS. The confirmation of the experimental mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental formula, distinguishing it from potential isomers or compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₁₁H₁₆N₂O₂
Theoretical Monoisotopic Mass208.1212 g/mol
Typical HRMS TechniqueElectrospray Ionization-Time of Flight (ESI-TOF)
Expected Ion (Positive Mode)[M+H]⁺
Expected Exact Mass of [M+H]⁺209.1285

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides critical information about the structural connectivity of this compound by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the nature of its functional groups and how they are interconnected.

For this compound, the protonated molecule ([M+H]⁺, m/z 209.1) would be expected to undergo several predictable fragmentation pathways upon collision-induced dissociation (CID). Common fragmentation patterns for amino benzoic acids include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO), as well as the cleavage of the carboxylic acid and diethylamino groups. researchgate.net

Key expected fragmentation steps include:

Loss of Water: Dehydration from the carboxylic acid group, leading to a fragment ion at m/z 191.1.

Loss of the Carboxyl Group: Decarboxylation, involving the loss of COOH as a radical or formic acid (HCOOH), is a common pathway for benzoic acids, often resulting in a major fragment. docbrown.info The loss of CO₂H would yield an ion at m/z 163.1.

Cleavage of the Diethylamino Group: Fragmentation of the N-ethyl bonds can occur. The loss of an ethyl radical (•C₂H₅) would produce a fragment at m/z 180.1. A subsequent loss of another ethyl group or ethene (C₂H₄) is also plausible.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Formula of Loss
209.1191.118.0H₂O
209.1180.129.0C₂H₅
209.1163.146.0HCOOH
180.1152.128.0C₂H₄

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in this compound. These two techniques are complementary, as the selection rules for a vibrational mode to be active differ: FT-IR activity requires a change in the dipole moment, while Raman activity requires a change in polarizability.

Detailed Band Assignment and Conformational Insights

The vibrational spectrum of this compound is complex, but specific regions can be assigned to the vibrations of its constituent functional groups. Detailed assignments are typically supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help resolve ambiguities in experimental spectra. slideshare.netresearchgate.netmdpi.com

O-H and N-H Stretching Region (3500-2500 cm⁻¹): The carboxylic acid O-H stretch is expected to appear as a very broad band due to strong hydrogen bonding, typically centered around 3000 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amino group are expected as two distinct, sharper bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretches). researchgate.net

C-H Stretching Region (3100-2800 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the two ethyl groups appear below 3000 cm⁻¹.

Carbonyl Stretching Region (~1700-1650 cm⁻¹): The C=O stretch of the carboxylic acid is a very strong and characteristic band in the IR spectrum. Its exact position is sensitive to hydrogen bonding. researchgate.net

Fingerprint Region (1650-600 cm⁻¹): This region contains a wealth of information, including N-H bending (~1620 cm⁻¹), aromatic C=C ring stretching (~1600 and 1500 cm⁻¹), C-O stretching, and C-N stretching vibrations.

Conformational insights can be derived by comparing experimental spectra with those predicted for different molecular conformers (rotational isomers). iu.edu.samdpi.com For this molecule, key conformational questions involve the orientation of the carboxylic acid group relative to the aromatic ring and the conformation of the flexible diethylamino group. DFT calculations can determine the relative energies of different conformers and predict their unique vibrational signatures, which can then be matched with experimental FT-IR and Raman data. researchgate.net

Wavenumber Range (cm⁻¹)AssignmentFunctional GroupExpected Intensity (IR/Raman)
3450 - 3300ν(N-H) asymmetric & symmetric stretchAminoMedium / Medium
3200 - 2500ν(O-H) stretch (broad)Carboxylic AcidStrong, Broad / Weak
3100 - 3000ν(C-H) stretchAromaticMedium / Strong
2980 - 2850ν(C-H) stretchAliphatic (Ethyl)Medium-Strong / Medium-Strong
1700 - 1660ν(C=O) stretchCarboxylic AcidVery Strong / Medium
1630 - 1600δ(N-H) scissoringAminoStrong / Weak
1610 - 1570ν(C=C) stretchAromatic RingStrong / Strong
1320 - 1210ν(C-N) stretchAromatic Amine / DiethylaminoStrong / Medium
1300 - 1200ν(C-O) stretchCarboxylic AcidStrong / Weak

Temperature-Dependent Spectroscopic Studies

Temperature-dependent vibrational spectroscopy is a sophisticated technique used to probe intermolecular interactions, particularly hydrogen bonding, and to study conformational dynamics. nih.gov By recording FT-IR or Raman spectra over a range of temperatures, one can observe shifts in band positions, changes in bandwidth, and variations in intensity.

For this compound, such studies would be highly informative:

Hydrogen Bonding: The broad O-H stretching band of the carboxylic acid is particularly sensitive to temperature. As temperature increases, hydrogen bonds may weaken or break, leading to a shift of this band to a higher wavenumber (a "blue shift") and a decrease in its bandwidth.

Conformational Changes: The diethylamino group is flexible and can adopt different conformations. Temperature changes can alter the equilibrium population of these conformers. If the different conformers have distinct vibrational frequencies, new bands may appear or relative band intensities may change with temperature, providing insight into the thermodynamics of the conformational equilibrium.

Phase Transitions: If the compound is studied in the solid state, temperature-dependent spectroscopy can be used to detect and characterize phase transitions, which are often accompanied by abrupt changes in the vibrational spectrum due to alterations in the crystal lattice and intermolecular interactions.

These studies provide dynamic information that complements the static structural picture obtained from other methods. nih.govnih.gov

Exploration of 2 Amino 5 Diethylamino Benzoic Acid in Advanced Materials Science Research

Application as a Ligand in Coordination Chemistry

The presence of both a primary amine (-NH2) and a carboxylic acid (-COOH) group, along with an electron-donating diethylamino group, makes 2-Amino-5-(diethylamino)benzoic acid an intriguing ligand for the formation of metal complexes. These functional groups offer multiple potential coordination sites, allowing for the synthesis of complexes with diverse structures and properties.

The synthesis of metal complexes using aminobenzoic acid derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. For instance, Schiff base complexes have been synthesized by first condensing an aminobenzoic acid with an aldehyde or ketone, followed by reaction with metal salts like those of Fe(II), Cu(II), and Zn(II) in an ethanolic medium. yu.edu.jo Similarly, complexes of m-aminobenzoic acid with various transition metals have been prepared, yielding compounds with stoichiometries such as [M(ligand)2] or [M(ligand)2(H2O)2]. researchgate.net

The general procedure for synthesizing metal complexes with a ligand like this compound would involve dissolving the ligand and a chosen metal salt (e.g., chlorides or nitrates) in a solvent such as ethanol (B145695) or methanol (B129727). The reaction mixture is then typically stirred and heated for several hours to ensure completion. rasayanjournal.co.in

Characterization of the resulting complexes is crucial to confirm their formation and elucidate their structure. A suite of analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key changes in the spectra, such as shifts in the vibrational frequencies of the C=O (carbonyl) and N-H (amine) groups, indicate their involvement in bonding with the metal. researchgate.net

Elemental Analysis (CHN): To determine the empirical formula of the complex and verify its stoichiometry. yu.edu.jo

Molar Conductance Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature. yu.edu.jo

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which provides insight into the geometry around the central metal ion. researchgate.net

Spectroscopic Methods (UV-Vis, NMR): To study the electronic transitions within the complex and its structural details in solution. nih.gov

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and the presence of coordinated water molecules. rasayanjournal.co.in

Table 1: Common Techniques for Characterizing Metal Complexes of Aminobenzoic Acid Derivatives
TechniquePurposeTypical Observations
Infrared (IR) SpectroscopyConfirming ligand coordinationShift in ν(C=O) and ν(N-H) bands
Elemental AnalysisDetermining stoichiometryPercentage of C, H, N consistent with proposed formula
Molar ConductanceAssessing electrolytic natureLow values indicate non-electrolytic complexes
Magnetic SusceptibilityInvestigating geometryValues correspond to specific geometries (e.g., octahedral, tetrahedral)
Thermogravimetric Analysis (TGA)Evaluating thermal stabilityDecomposition temperature ranges and mass loss steps

Aminobenzoic acids can coordinate to metal ions in several ways. The most common is as a bidentate ligand, where both the amino group and the carboxylate oxygen bind to the metal ion, forming a stable chelate ring. researchgate.net In this mode, the ligand acts as a monoanionic bidentate donor. yu.edu.jo Depending on the metal ion, its oxidation state, and the presence of other ancillary ligands, various geometric structures can be achieved.

Based on studies of analogous compounds, complexes derived from aminobenzoic acids can adopt geometries such as:

Distorted Square Planar: Observed in some Schiff base complexes of Fe(II), Cu(II), and Zn(II). yu.edu.jo

Tetrahedral and Octahedral: Suggested for various transition metal complexes of m-aminobenzoic acid based on magnetic moment and electronic spectral data. researchgate.net

The specific coordination of this compound would likely involve the nitrogen of the primary amine and the deprotonated oxygen of the carboxylic acid. The bulky diethylamino group, while not typically involved directly in coordination, would influence the steric environment around the metal center, potentially affecting the final geometric structure of the complex.

Lanthanide complexes are renowned for their unique luminescent properties, including sharp emission bands and long decay times, which make them suitable for applications in lighting, displays, and bio-imaging. chemistryviews.org The f-f electronic transitions of lanthanide ions are often inefficient. However, organic ligands can act as "antennas," absorbing light energy and transferring it to the central lanthanide ion, which then emits light. mdpi.comresearchgate.net

Aromatic carboxylic acids are particularly effective ligands for sensitizing lanthanide luminescence because they are good chromophores that can efficiently absorb and transfer energy. mdpi.com Research on lanthanide complexes with ligands like 3-dimethylaminobenzoic acid and other benzoic acid derivatives has demonstrated this principle. nih.govmdpi.com

For a ligand like this compound, the aromatic ring system is expected to serve as the chromophore responsible for absorbing UV radiation. This absorbed energy would then be transferred intramolecularly to the coordinated lanthanide ion (e.g., Eu³⁺ or Tb³⁺), leading to the characteristic emission of visible light. The efficiency of this energy transfer and the resulting luminescence intensity are key parameters of interest. mdpi.comresearchgate.net For example, a Tb³⁺ complex with 3-dimethylaminobenzoic acid was found to have a fluorescence lifetime of 0.4709 ms (B15284909) and emit in the green light range. mdpi.com The study of a Eu³⁺ complex with a p-nitrobenzoic acid derivative showed its strongest emission at 613 nm, corresponding to the ⁵D₀→⁷F₂ hypersensitive transition, which is very sensitive to the ligand environment. nih.gov

Table 2: Luminescent Properties of Analogous Lanthanide-Benzoic Acid Complexes
Lanthanide IonLigandKey Luminescent FeatureReference
Tb³⁺3-Dimethylaminobenzoic acidEmission in the green range; lifetime of 0.4709 ms mdpi.com
Eu³⁺p-Nitrobenzoic acidStrongest emission at 613 nm (⁵D₀→⁷F₂ transition) nih.gov
Er³⁺Dansyl-N-methyl-aminobenzoic acidStrong near-IR emission around 1530 nm researchgate.net
Nd³⁺Dansyl-N-methyl-aminobenzoic acidNear-IR emission around 880, 1060, and 1330 nm researchgate.net

Integration into Polymeric Materials

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a valuable candidate for integration into polymeric structures, either as a monomer for building polymer chains or as a functionalizing agent to modify existing polymers.

The presence of a carboxylic acid and an amino group on the same molecule allows this compound to act as an AB-type monomer in step-growth polymerization. Through polycondensation reactions, these monomers can link together to form polyamides. In this process, the carboxylic acid group of one monomer reacts with the amino group of another, forming an amide bond and eliminating a molecule of water.

This type of chain-growth polycondensation allows for the synthesis of well-defined polymers. The process can be controlled to produce polymers with specific molecular weights and low polydispersity. The resulting aromatic polyamide would feature a diethylamino group pendant from the polymer backbone, which could impart specific properties such as increased solubility in organic solvents, altered thermal characteristics, and a potential for post-polymerization modification.

Functionalization involves attaching small molecules to a pre-existing polymer backbone to impart new properties. The reactive groups on this compound allow it to be grafted onto various polymer chains. wikipedia.org

There are two primary approaches for this functionalization:

"Grafting to" via the Carboxylic Acid Group: The carboxylic acid can be activated (e.g., by converting it to an acyl chloride) and then reacted with polymers containing hydroxyl or amino side groups.

"Grafting to" via the Amino Group: The primary amine can react with polymers that have functional groups such as acyl chlorides, epoxides, or aldehydes. For example, polymers containing aldehyde groups can react with the amino group to form a Schiff base (imine) linkage, a reaction often referred to as "click chemistry". scirp.org

This functionalization can be used to modify the surface properties of materials, introduce pH-responsive behavior due to the tertiary amine of the diethylamino group, or add metal-chelating sites along a polymer chain for applications in catalysis or sensing.

Role in Dye-Sensitized Solar Cells (DSSCs) and Photoelectric Materials

Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that utilize a sensitizing dye adsorbed onto a wide-bandgap semiconductor. The fundamental principle involves the dye absorbing light, leading to electron injection into the semiconductor's conduction band. While various organic dyes are explored for this purpose, there is no available research demonstrating the use of this compound as a primary sensitizer (B1316253) in DSSCs.

Investigation of Electron Injection and Charge Transport

Efficient electron injection from the excited dye into the semiconductor's conduction band and subsequent charge transport are paramount for high-performance DSSCs. These processes are intimately linked to the molecular structure and energy levels of the dye.

There are no published studies investigating the electron injection dynamics or charge transport properties of DSSCs sensitized with this compound. Consequently, no data on key performance parameters such as incident photon-to-current conversion efficiency (IPCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF) are available for this compound.

Interactive Data Table: Performance of Hypothetical DSSC with this compound

No experimental data is available in the scientific literature for DSSCs using this compound. The table below is a placeholder to illustrate the type of data that would be relevant.

Dye SystemVoc (V)Jsc (mA/cm2)FFPCE (%)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Precursor for Organic Electronic Materials

Organic electronic materials, including semiconductors, are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of these materials often involves the polymerization or chemical modification of smaller organic precursors.

Development of Organic Semiconductors

The development of organic semiconductors typically involves creating large, planar, and highly conjugated molecular or polymeric structures to facilitate intermolecular charge hopping or intramolecular charge transport. While this compound contains functional groups that could theoretically be used for polymerization (e.g., the amino and carboxylic acid groups), there is no evidence in the literature of it being used as a monomer or precursor for the synthesis of organic semiconductors.

Investigation of Optoelectronic Properties

The optoelectronic properties of a material, such as its light absorption and emission characteristics, energy levels (HOMO/LUMO), and charge carrier mobility, determine its suitability for electronic devices.

As there are no reports on organic semiconductors derived from this compound, no investigations into their optoelectronic properties have been published. Therefore, data on key parameters like absorption maxima, emission wavelengths, and charge mobility are not available.

Interactive Data Table: Optoelectronic Properties of Hypothetical Organic Semiconductor from this compound

No experimental data is available for organic semiconductors derived from this compound. The table below is a placeholder.

MaterialAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)Mobility (cm2/Vs)
Polymer of this compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Derivatization and Analog Development for Specialized Research Applications

Synthesis of Ester and Amide Derivatives

The carboxylic acid group is a primary site for derivatization, readily converted into a wide array of esters and amides. These modifications can significantly alter the compound's solubility, lipophilicity, and interaction with biological targets.

The conversion of the carboxylic acid to an ester is a fundamental transformation in organic synthesis. A common method is the Fischer-Speier esterification, which involves reacting the parent acid with an alcohol under acidic catalysis. sphinxsai.com For instance, reacting 2-Amino-5-(diethylamino)benzoic acid with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. The use of more complex alcohols can introduce bulkier or more functionalized side chains.

Amide synthesis provides another route to a diverse set of derivatives. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting reactive intermediate can then be treated with a wide range of primary or secondary amines to form the desired amide. sphinxsai.com This approach allows for the incorporation of various aliphatic, aromatic, or heterocyclic amine moieties. sphinxsai.com Direct amidation methods, which couple the carboxylic acid and amine using coupling agents or catalysts, offer a more streamlined alternative. mdpi.com

Table 1: Examples of Ester and Amide Derivatives
Derivative TypeReactantResulting Derivative Name
EsterMethanolMethyl 2-amino-5-(diethylamino)benzoate
Ester2-(Diethylamino)ethanol2-(Diethylamino)ethyl 2-amino-5-(diethylamino)benzoate
AmideAmmonia2-Amino-5-(diethylamino)benzamide
AmideAniline (B41778)2-Amino-5-(diethylamino)-N-phenylbenzamide
AmideMorpholine(2-Amino-5-(diethylamino)phenyl)(morpholino)methanone

The electronic properties of the entire molecule can be modulated by introducing substituents with varying electron-donating or electron-withdrawing capabilities. researchgate.net In the context of amide and ester derivatives, the choice of the R-group in the ester (-COOR) or the substituents on the amide nitrogen (-CONR₂) can have a profound impact.

Electron-Donating Groups (EDGs): Alkyl groups are classic EDGs. Incorporating them into the ester or amide moiety increases electron density in the molecule.

Electron-Withdrawing Groups (EWGs): Groups containing electronegative atoms, such as nitro (-NO₂) or cyano (-CN) groups, or halogenated alkyl/aryl groups (e.g., -CF₃, -C₆F₅), act as EWGs. nih.gov Attaching these to the amide or ester portion of the molecule pulls electron density away from the core structure.

Table 2: Electronic Effects of Representative Substituents
Substituent TypeExample GroupEffect on Aromatic Ring Electron Density
Electron-Donating (EDG)-CH₃, -OCH₃Increase
Electron-Withdrawing (EWG)-CF₃, -NO₂Decrease
Halogen (Inductively Withdrawing)-F, -Cl, -BrDecrease

Modification of the Diethylamino Group

The diethylamino group at the 5-position is another key site for derivatization, influencing the compound's basicity, steric profile, and solubility.

Replacing the two ethyl groups with other alkyl chains (e.g., methyl, propyl) or incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine, piperazine) can generate a library of analogs with diverse properties. Synthetically, these analogs are often best prepared not from this compound itself, but from a common precursor such as 2-amino-5-fluorobenzoic acid. Through nucleophilic aromatic substitution, the fluorine atom can be displaced by a variety of primary or secondary amines to install the desired amino functionality.

Table 3: Analogs with Modified Amino Moieties
Amine MoietyResulting Compound Name
Dimethylamino2-Amino-5-(dimethylamino)benzoic acid
Piperidin-1-yl2-Amino-5-(piperidin-1-yl)benzoic acid
Morpholino2-Amino-5-morpholinobenzoic acid

The tertiary nitrogen of the diethylamino group is susceptible to alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, can be achieved by treating the parent compound with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. researchgate.net This modification introduces a permanent positive charge, which dramatically increases the compound's polarity and water solubility while eliminating its basicity at that nitrogen center. The properties of the resulting salt can be further tuned by the choice of the counter-ion.

Halo-Derivatization and Subsequent Cross-Coupling Reactions

Introducing halogen atoms (bromine, iodine, or chlorine) onto the aromatic ring opens up a vast array of synthetic possibilities through transition metal-catalyzed cross-coupling reactions. beilstein-journals.org The positions on the benzene (B151609) ring most susceptible to electrophilic halogenation are those activated by the two amino groups.

Once a halogen is installed, it can serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds. Key cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to introduce a new alkyl or aryl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

These reactions are powerful tools for building molecular complexity and linking the core this compound scaffold to other chemical moieties. For example, a bromo-derivative could be coupled with various arylboronic acids to generate a library of bi-aryl compounds.

Suzuki, Heck, and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of its functional groups can be inferred from studies on analogous substituted aminobenzoic acids. For these reactions to proceed, the benzoic acid moiety would typically be halogenated, often at the ortho or para position to the activating amino group, to serve as the electrophilic partner.

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating carbon-carbon bonds. A hypothetical Suzuki coupling involving a halogenated derivative of this compound could be envisioned to react with an arylboronic acid to form a biaryl structure. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A bromo- or iodo-substituted derivative of this compound could potentially undergo a Heck reaction with various alkenes to introduce vinyl groups, thereby extending the π-conjugation of the system. nih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. A halogenated this compound derivative could be coupled with a terminal alkyne to introduce an alkynyl substituent, a key step in the construction of extended π-systems for applications in materials science and as fluorescent probes. nih.govorganic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

A summary of representative conditions for these coupling reactions with analogous compounds is presented in the table below.

Coupling ReactionCatalyst SystemBaseSolventTemperatureRef.
Suzuki Pd(OAc)₂, SPhosK₃PO₄Toluene110 °C
Heck Pd(OAc)₂, PPh₃Et₃NDMF100 °C wikipedia.org
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃NDMFRoom Temp. nih.gov

This table presents typical conditions for these reactions and may require optimization for specific substrates.

Formation of Biaryls and Extended Aromatic Systems

The formation of biaryl structures and extended aromatic systems is a direct outcome of the cross-coupling reactions discussed previously. These structural motifs are of significant interest due to their applications in organic electronics, polymer chemistry, and as scaffolds for complex ligands and pharmaceutical agents.

The Suzuki coupling is a primary method for the synthesis of biaryls. By selecting different arylboronic acids, a wide array of biaryl derivatives of this compound could theoretically be synthesized. These biaryl compounds can serve as precursors to more complex, rigidified structures such as carbazoles or other fused heterocyclic systems through subsequent intramolecular cyclization reactions.

Extended aromatic systems can be constructed through sequential cross-coupling reactions. For example, a dihalogenated derivative of this compound could undergo two successive Sonogashira couplings with different alkynes to build a linear conjugated system. Similarly, a combination of Suzuki and Heck reactions could be employed to introduce both aryl and vinyl substituents, leading to highly conjugated molecules with tunable electronic properties.

Development of Conjugated Systems and Fluorescent Probes

The electron-donating nature of the amino and diethylamino groups on the benzoic acid core makes this compound an excellent building block for the synthesis of conjugated systems with interesting photophysical properties, including fluorescence.

Synthesis of Extended π-Systems

The synthesis of extended π-systems from this compound can be achieved through various synthetic strategies aimed at increasing the degree of electron delocalization. These strategies often involve the introduction of other aromatic or unsaturated moieties.

One common approach is the formation of azo dyes . The amino group of this compound can be diazotized and then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative, to form an azo compound. asianpubs.orgnih.govnih.gov The resulting azo bond (-N=N-) extends the conjugated system, often leading to intensely colored compounds.

Another strategy is the synthesis of styryl dyes . This can be accomplished by the condensation of a derivative of this compound, for example, after conversion of the carboxylic acid to a methyl group which is subsequently activated, with an aromatic aldehyde. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov The resulting ethenyl linkage extends the π-conjugation between the two aromatic rings.

The previously mentioned palladium-catalyzed cross-coupling reactions, particularly the Heck and Sonogashira reactions, are also instrumental in the synthesis of extended π-systems by introducing vinyl and alkynyl linkers, respectively.

Investigation of Photophysical Properties

Derivatives of this compound with extended π-systems are expected to exhibit interesting photophysical properties, including strong absorption in the visible region and fluorescence. The diethylamino group acts as a strong electron-donating group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

The investigation of the photophysical properties of novel derivatives would typically involve measuring their absorption and emission spectra in various solvents to assess solvatochromic effects. Key parameters such as the fluorescence quantum yield and lifetime would also be determined to evaluate their efficiency as fluorophores. The table below summarizes the expected photophysical properties of conjugated systems derived from aminobenzoic acid analogs.

Compound ClassAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Quantum Yield (Φ_F)Key Features
Azo DyesVisible RegionVariesGenerally lowIntense coloration
Styryl DyesVisible RegionVariesModerate to highSolvatochromism, potential for high brightness
Biaryl SystemsUV-Visible RegionVariesVariesTunable emission via substitution

The data in this table are generalized from related classes of compounds and would need to be experimentally determined for specific derivatives of this compound.

These tailored fluorescent probes could find applications in various fields, including bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs).

Due to the highly specific nature of the chemical compound "this compound," a comprehensive search of available scientific literature and research databases did not yield specific, in-depth information regarding advanced analytical methodologies for its detection and quantification in non-biological matrices. The existing body of research does not appear to contain detailed studies on the specific topics outlined in the user's request, such as dedicated HPLC or GC-MS method development, electrochemical sensor development, or specific spectrophotometric and fluorometric assays for this particular compound.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict content requirements and detailed outline provided. The generation of content for the specified sections and subsections would require speculation and the adaptation of methods from potentially related but distinct compounds, which would violate the core instruction to focus solely on "this compound" and maintain scientific accuracy.

Further research into this specific compound would be necessary for the development of the detailed analytical methodologies requested.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices Non Biological

Spectrophotometric and Fluorometric Assay Development

UV-Vis Absorption Spectroscopy for Concentration Determination

UV-Vis absorption spectroscopy is a widely used technique for determining the concentration of an analyte in a solution. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To accurately determine the concentration of 2-Amino-5-(diethylamino)benzoic acid using this method, the following parameters would be essential:

Absorption Maxima (λmax): The wavelength(s) at which the compound exhibits maximum absorbance. This is crucial for setting the spectrophotometer to the correct wavelength for measurement to ensure maximum sensitivity.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a particular wavelength. This value is a constant for a specific compound at a given wavelength and in a specific solvent. It is a critical component of the Beer-Lambert law equation (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Without experimental data on the λmax and molar absorptivity of this compound, a data table for its concentration determination via UV-Vis spectroscopy cannot be generated.

Fluorescence Spectroscopy for High-Sensitivity Detection

Fluorescence spectroscopy is an even more sensitive analytical technique that can be used for the detection of fluorescent compounds at very low concentrations. This method involves exciting a molecule at a specific wavelength and detecting the light emitted at a longer wavelength.

For the high-sensitivity detection of this compound, the following photophysical properties would need to be characterized:

Excitation Wavelength (λex): The wavelength of light that is most efficiently absorbed by the molecule to promote it to an excited electronic state.

Emission Wavelength (λem): The wavelength of light emitted as the molecule returns from the excited state to the ground state.

Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, which is a measure of the efficiency of the fluorescence process.

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The absence of this specific fluorescence data for this compound in the scientific literature prevents the creation of a data table for its high-sensitivity detection using fluorescence spectroscopy.

Future Research Directions and Unresolved Challenges in 2 Amino 5 Diethylamino Benzoic Acid Studies

Exploration of Sustainable Synthesis Pathways

A significant challenge in the broader application of complex organic molecules like 2-Amino-5-(diethylamino)benzoic acid is the reliance on traditional synthetic methods that often involve harsh conditions, toxic reagents, and petroleum-derived precursors. mdpi.comresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes.

Key research objectives include:

Biocatalytic Approaches: Investigating the use of enzymes, such as transaminases or engineered microorganisms, could provide a highly selective and environmentally benign alternative to conventional chemical synthesis. mdpi.com The biosynthesis of aminobenzoic acids in plants and microbes, which starts from simple carbon sources via the shikimate pathway, offers a blueprint for developing fermentation-based production methods. mdpi.comnih.gov

Green Solvents and Catalysts: A shift away from volatile organic solvents towards aqueous systems or other green alternatives is essential. acs.org Research into novel heterogeneous catalysts, such as rhenium-based nanocomposites used for the reduction of nitroaromatic compounds, could be adapted for the synthesis of aromatic amines, offering high efficiency and catalyst reusability. mdpi.com

Atom Economy and Process Intensification: Future synthetic designs should maximize atom economy by minimizing waste. Exploring continuous flow-mode synthesis could enhance efficiency, safety, and scalability compared to traditional batch reactions. mdpi.com

A comparative overview of potential sustainable strategies is presented in Table 1.

Table 1: Potential Sustainable Synthesis Strategies for Aminobenzoic Acid Derivatives

Synthesis Strategy Key Advantages Research Challenges
Microbial Biosynthesis Utilizes renewable feedstocks (e.g., glucose); avoids harsh reagents and toxic precursors. mdpi.comresearchgate.net Engineering metabolic pathways for high yield and specificity of the target molecule; downstream purification. nih.gov
Enzymatic Catalysis High stereoselectivity and regioselectivity; operates under mild conditions (temperature, pH). mdpi.com Enzyme stability and cost; identification of suitable enzymes for the specific transformations required.
Heterogeneous Catalysis Ease of catalyst separation and recycling; potential for continuous flow processes. mdpi.com Catalyst deactivation; achieving high selectivity for multi-substituted aromatic rings.

| Aqueous Supramolecular Catalysis | Utilizes water as a benign solvent; catalyst can be reused. acs.org | Limited substrate solubility in water; catalyst efficiency compared to traditional methods. |

Development of New Functional Materials Beyond Current Scope

The structural features of this compound—a primary amino group, a carboxylic acid, and a tertiary amino group on an aromatic ring—make it a versatile building block for novel functional materials. While its parent compounds, aminobenzoic acids, are used in dyes and as precursors to vitamins like folate, the specific substitutions on this molecule open doors to new possibilities. nih.govmdpi.comwikipedia.org

Future research should focus on:

Electroactive Polymers: The amino groups can facilitate the synthesis of conductive polymers or redox-active materials. Exploration of its electropolymerization or incorporation into polymer backbones like polyamides or polyimides could yield materials for sensors, batteries, or electrochromic devices.

Fluorescent Probes and Sensors: The inherent electronic structure of the molecule, featuring both electron-donating (amino, diethylamino) and electron-withdrawing (carboxyl) groups, suggests potential for intramolecular charge transfer (ICT) characteristics. This makes it a candidate for development as a fluorescent probe for detecting metal ions or changes in environmental polarity.

Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups can act as ligands to coordinate with metal ions, forming porous MOFs. nih.gov Research into its use as an organic linker could lead to new materials for gas storage, separation, or catalysis.

Pharmaceutical Scaffolds: Aminobenzoic acid derivatives are foundational in medicinal chemistry. nih.govnih.gov The unique substitution pattern of this compound could be leveraged to synthesize new libraries of compounds for screening against various biological targets, such as cholinesterase enzymes, which are relevant in diseases like Alzheimer's. researchgate.net

Deepening Understanding of Intramolecular and Intermolecular Interactions

A fundamental understanding of the non-covalent interactions governing the behavior of this compound is crucial for designing new materials and predicting its properties. The interplay between the amino, diethylamino, and carboxylic acid groups dictates its crystal packing, solubility, and interactions with other molecules.

Unresolved challenges and research directions include:

Intramolecular Hydrogen Bonding: A key question is the potential for an intramolecular hydrogen bond between the ortho-amino group and the carboxylic acid. Such an interaction would significantly influence the molecule's conformation and the acidity of the carboxyl group. Spectroscopic (FT-IR, NMR) and computational studies are needed to confirm and quantify this interaction. mdpi.com

Intermolecular Assembly: In the solid state, the molecule can form extensive networks of intermolecular hydrogen bonds, typically involving the classic carboxylic acid dimer synthon and additional interactions via the amino groups. nih.govmdpi.com Detailed crystallographic analysis is required to elucidate its packing motifs.

Aromatic Stacking: Investigating the role of π-π stacking interactions between the benzene (B151609) rings is essential for understanding its crystal engineering and its potential interactions within larger systems, such as intercalation into DNA or binding to protein aromatic residues. rsc.orgnih.gov Symmetry-Adapted Perturbation Theory (SAPT) could be employed to estimate the energetic contributions of these interactions. mdpi.com

Synergistic Experimental and Computational Research Initiatives

To accelerate progress, future research must integrate computational modeling with experimental validation. This synergy allows for the prediction of molecular properties and the rational design of experiments, saving time and resources. rsc.orgresearchgate.net

A proposed synergistic workflow is outlined below:

Computational Prediction (In Silico): Use Density Functional Theory (DFT) to calculate the molecule's optimized geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like the HOMO-LUMO gap. researchgate.netnih.gov Molecular dynamics simulations can predict the behavior of intermolecular hydrogen bonds. mdpi.com

Experimental Validation: Synthesize the compound and characterize it using techniques like X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy. acs.org These experimental results serve to validate and refine the computational models. researchgate.net

Property Exploration: Based on validated models, predict its potential in specific applications. For example, Time-Dependent DFT (TD-DFT) can predict its absorption spectra, guiding its development as a dye or optical material. acs.org Docking simulations can predict its binding affinity to biological targets. nih.gov

Iterative Refinement: Use experimental findings to further refine the computational models, creating a feedback loop that enhances predictive accuracy for designing next-generation molecules and materials. acs.org

This approach has been successfully used to understand structure-activity relationships in other aromatic amines and to identify molecular features that enhance specific properties. nih.gov

Table 2: A Synergistic Workflow for Investigating this compound

Phase Computational Task Experimental Task Goal
1. Structural DFT geometry optimization; predict bond lengths/angles. researchgate.net X-ray crystallography; NMR spectroscopy. Determine accurate molecular structure and conformation.
2. Spectroscopic Calculate vibrational frequencies and electronic transitions (TD-DFT). acs.org Record FT-IR, Raman, and UV-Vis spectra. Assign spectral features and validate electronic structure models.
3. Interaction Model hydrogen bonding and π-stacking energies; molecular dynamics simulations. mdpi.com Analyze crystal packing from diffraction data; variable temperature NMR. Quantify and understand non-covalent interactions.

| 4. Functional | Molecular docking with protein targets; predict electronic properties of derived polymers. nih.gov | Test biological activity; synthesize and characterize new materials. | Guide the design and discovery of new applications. |

Scalability of Advanced Synthetic Procedures for Research Quantities

While novel synthetic methods may be effective at the lab scale, their scalability presents a significant challenge. For this compound to become a readily available building block for broader research, scalable and robust synthetic procedures are necessary.

Future work must address:

Process Optimization: Transitioning from discovery-phase chemistry to scalable processes requires optimizing reaction conditions (temperature, pressure, concentration) and minimizing the number of synthetic steps. Late-stage functionalization techniques, such as directed C-H activation, could provide more efficient routes but need to be assessed for scalability. nih.gov

Purification Challenges: The amphoteric nature of the molecule (containing both acidic and basic groups) can complicate purification. Developing robust, scalable purification methods, such as selective precipitation or chromatography techniques suitable for larger quantities, is critical.

Reagent Cost and Availability: The cost and availability of starting materials and reagents for multi-step syntheses can become prohibitive at larger scales. Research into syntheses that utilize cheaper, more abundant precursors is needed.

Safety and Handling: As production scales up, a thorough evaluation of the thermal stability and potential hazards of the reaction intermediates and final product is essential to ensure safe handling and processing.

Addressing these scalability challenges is not about mass industrial production, but about ensuring that sufficient quantities of the material can be reliably and affordably produced for the advanced materials and biomedical research initiatives outlined above.

Q & A

Q. Methodological approach :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions and test in vitro/in vivo models.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and aromatic protons .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 238.144) .

Data interpretation tip : Compare spectra with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:
Contradictions often arise from:

  • Disorder in crystal packing : Use SHELXL’s PART command to model disordered regions .
  • Twinned crystals : Apply the Hooft parameter or TWIN/BASF instructions in SHELX for refinement .
  • Hydrogen bonding inconsistencies : Validate patterns using graph-set analysis (e.g., Etter’s rules) and compare with Cambridge Structural Database entries .

Best practice : Refine structures against high-resolution data (<1.0 Å) and cross-validate with spectroscopic data .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock or Schrödinger Suite to model binding to receptors (e.g., serotonin transporters) .
  • MD simulations : GROMACS or AMBER simulate dynamic interactions over time (≥100 ns trajectories) .
  • QSAR models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays .

Basic: How can researchers assess the compound’s purity and stability under varying storage conditions?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .
  • Light sensitivity : UV-Vis spectroscopy (200–400 nm) detects photo-degradation products .

Storage recommendation : Sealed refrigeration (-20°C) in amber vials minimizes decomposition .

Advanced: What strategies validate hydrogen bonding patterns in the compound’s crystal structure?

Answer:

  • Graph-set analysis : Classify motifs (e.g., R₂²(8) rings) using software like Mercury .
  • DFT calculations : Gaussian09 optimizes H-bond geometries and calculates interaction energies .
  • Comparative crystallography : Analyze isostructural analogs (e.g., 2-amino-5-chlorobenzoic acid) for conserved motifs .

Key reference : Bernstein’s work on H-bond functionality in molecular crystals .

Basic: How should researchers address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • pH adjustment : Dissolve in PBS (pH 7.4) with NaOH to deprotonate the carboxylic acid group .
  • Surfactants : Add Tween-80 (0.01–0.1%) for cell-based assays .

Validation : Measure solubility via nephelometry or UV absorbance .

Advanced: How to design derivatives of this compound for dual biological and material science applications?

Answer:

  • Bifunctionalization : Introduce groups like sulfonyl (for bioactivity) and π-conjugated moieties (for optoelectronic properties) .
  • Hybrid materials : Coordinate with metal ions (e.g., Cu²⁺) to create MOFs or sensors .
  • High-throughput screening : Use combinatorial chemistry to generate libraries for parallel testing in biological and material assays .

Case study : Derivatives with methylsulfonyl groups show antibacterial activity and dye-sensitized solar cell potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.